molecular formula C6H10O2 B574937 6-Oxabicyclo[3.1.0]hexane-1-methanol CAS No. 176300-40-6

6-Oxabicyclo[3.1.0]hexane-1-methanol

Cat. No. B574937
CAS RN: 176300-40-6
M. Wt: 114.144
InChI Key: JRKHPRUFBGRXQH-UHFFFAOYSA-N
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Description

“6-Oxabicyclo[3.1.0]hexane-1-methanol” is a chemical compound with the molecular formula C5H8O . It is also known by other names such as Cyclopentane oxide, Cyclopentane, 1,2-epoxy-, Cyclopentene epoxide, Cyclopentene oxide, 1,2-Epoxycyclopentane, Epoxycyclopentane, and cis-1,2-Epoxycyclopentane .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of “6-Oxabicyclo[3.1.0]hexane-1-methanol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “6-Oxabicyclo[3.1.0]hexane-1-methanol” is 84.1164 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the retrieved resources.

Scientific Research Applications

  • Photochemistry studies have shown that compounds like 3-oxabicyclo[3.1.0]hexan-2-ones can form intermediate ketens, which react differently in the presence and absence of alkanols (Noort & Cerfontain, 1979).

  • Compounds with a bicyclo[3.1.0]hexane core, like methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, have been used as bioactive compounds, materials, and catalysts. They serve as conformationally locked analogues of nucleoside building blocks (Jimeno et al., 2011).

  • The synthesis of 2-azabicyclo[3.1.0]hexanes has been achieved through rearrangement of spirocyclic epoxides, with applications in the development of novel amino acids (Adamovskyi et al., 2014).

  • In the field of asymmetric synthesis, compounds like cis-6-oxabicyclo[3.1.0]hexane-3-methanol have been used to create enantiomeric alcohols, which are important in the synthesis of various organic compounds (Hodgson et al., 1994).

  • The Prins-type cyclization reaction catalyzed by hafnium triflate has been used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, indicating the utility of these compounds in complex organic synthesis (Nakamura et al., 2009).

  • Studies in bicyclo[3.1.0]hexane methanolysis have revealed interesting findings on the ring opening of activated cyclopropanes under different conditions, which is significant for the synthesis and understanding of cyclopropane-containing compounds (Lim et al., 2002).

properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-6-3-1-2-5(6)8-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKHPRUFBGRXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669021
Record name (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxabicyclo[3.1.0]hexane-1-methanol

CAS RN

176300-40-6
Record name (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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